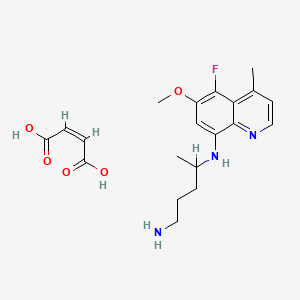
Benzyl 2-isocyanatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-isocyanatoacetate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including polymer chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoacetate can be synthesized through the reaction of benzyl chloroformate with potassium cyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with benzyl alcohol to form benzyl chloroformate, which then reacts with potassium cyanate to yield this compound. This method is efficient but requires stringent safety measures due to the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-isocyanatoacetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form benzyl carbamate and carbon dioxide.
Polymerization: Can be used in the production of polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions, typically at room temperature, to form urethanes and ureas.
Water: Hydrolysis occurs readily in the presence of moisture, leading to the formation of benzyl carbamate.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Benzyl Carbamate: Formed from hydrolysis.
Scientific Research Applications
Benzyl 2-isocyanatoacetate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Pharmaceuticals: Utilized in the synthesis of various pharmaceutical intermediates and active compounds.
Biological Research: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of benzyl 2-isocyanatoacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial and research applications .
Comparison with Similar Compounds
Ethyl 2-isocyanatoacetate: Similar in structure but has an ethyl group instead of a benzyl group.
Butyl 2-isocyanatoacetate: Contains a butyl group instead of a benzyl group.
Uniqueness: Benzyl 2-isocyanatoacetate is unique due to the presence of the benzyl group, which can influence its reactivity and the properties of the resulting products. The benzyl group can provide additional stability and modify the physical properties of the compounds formed from reactions involving this compound .
Properties
CAS No. |
76692-58-5 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
benzyl 2-isocyanatoacetate |
InChI |
InChI=1S/C10H9NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
QFVXJSWQXICJGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CN=C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)








![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)




